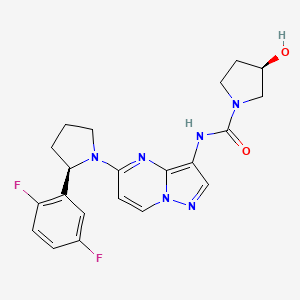

(R)-Larotrectinib

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H22F2N6O2 |

|---|---|

Molekulargewicht |

428.4 g/mol |

IUPAC-Name |

(3R)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18-/m1/s1 |

InChI-Schlüssel |

NYNZQNWKBKUAII-RDTXWAMCSA-N |

Isomerische SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@H](C4)O)C5=C(C=CC(=C5)F)F |

Kanonische SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (R)-Larotrectinib: A Tropomyosin Receptor Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib, marketed as Vitrakvi®, is a pioneering, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2] Its discovery and subsequent approval represent a significant milestone in precision oncology, ushering in a new era of "tissue-agnostic" cancer therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of (R)-Larotrectinib, tailored for an audience of researchers, scientists, and drug development professionals. Detailed experimental methodologies, quantitative pharmacological data, and visualizations of key pathways are presented to facilitate a deeper understanding of this groundbreaking therapeutic agent.

Discovery and Development

This compound (formerly known as LOXO-101) was discovered by Array BioPharma and subsequently developed in collaboration with Loxo Oncology and Bayer.[1] The development of Larotrectinib was driven by the identification of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers in a wide array of tumor types. These fusions result in constitutively active TRK fusion proteins that promote tumor cell proliferation and survival.[1] Larotrectinib was designed to be a potent and selective ATP-competitive inhibitor of all three TRK family members (TRKA, TRKB, and TRKC).[1]

Its clinical development was notable for its "tissue-agnostic" approach, enrolling patients in trials based on the presence of an NTRK gene fusion rather than the tumor's tissue of origin. This strategy led to the accelerated approval of Larotrectinib by the U.S. Food and Drug Administration (FDA) in November 2018 for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion.[1]

Mechanism of Action

Larotrectinib functions as a highly selective inhibitor of TRKA, TRKB, and TRKC kinases. In cancers harboring NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled downstream signaling through pathways such as the MAPK and PI3K/AKT pathways. This aberrant signaling drives tumor growth and proliferation. Larotrectinib binds to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream substrates and effectively shutting down this oncogenic signaling cascade. This inhibition of TRK signaling ultimately leads to apoptosis and tumor regression in NTRK fusion-positive cancers.

References

(R)-Larotrectinib: A Deep Dive into Target Specificity and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and kinase inhibition profile of (R)-Larotrectinib (Larotrectinib), a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family. This document details the quantitative inhibition data, experimental methodologies, and the intricate signaling pathways affected by this targeted therapeutic agent.

Core Mechanism and Target Profile

Larotrectinib is a potent and selective ATP-competitive inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In patients with cancers harboring NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival.[3] Larotrectinib effectively blocks this aberrant signaling, demonstrating significant and durable anti-tumor activity across a wide range of tumor types, irrespective of the patient's age or the specific fusion partner.[4][5]

Kinase Inhibition Profile

Larotrectinib exhibits remarkable selectivity for the TRK family of kinases. In biochemical assays, it has demonstrated potent inhibition of TRKA, TRKB, and TRKC with half-maximal inhibitory concentrations (IC50) in the low nanomolar range.

Table 1: Larotrectinib Inhibition of TRK Kinases

| Target | IC50 (nM) |

| TRKA | 5 - 11 |

| TRKB | 5 - 11 |

| TRKC | 5 - 11 |

Data sourced from multiple studies.[4]

To further elucidate its specificity, Larotrectinib was profiled against a broad panel of 226 non-TRK kinases. The results underscore its high selectivity, with greater than 100-fold selectivity against the vast majority of these kinases.[6][7] A notable off-target kinase with measurable inhibition, albeit at a significantly higher concentration, is Tyrosine Kinase Non-Receptor 2 (TNK2).

Table 2: Select Off-Target Kinase Inhibition by Larotrectinib

| Target | Approximate Fold-Inhibition vs. TRK |

| TNK2 | ~100-fold higher concentration required for inhibition |

This high degree of selectivity is a key factor in Larotrectinib's favorable safety profile, with most adverse events being of low severity.[3][8]

Experimental Protocols

The characterization of Larotrectinib's kinase inhibition profile and cellular activity has been achieved through a series of robust in vitro and in vivo experimental protocols.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

A common method to determine the IC50 values of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant TRK fusion protein (e.g., TRKA, TRKB, or TRKC), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP at a concentration near the Km for the specific kinase.

-

Inhibitor Addition: A serial dilution of Larotrectinib is added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is also included.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP into ATP.

-

Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is measured using a luminometer.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).

Cell-Based Proliferation and Viability Assays

To assess the anti-proliferative effects of Larotrectinib in a cellular context, assays are performed using cancer cell lines that harbor NTRK gene fusions, such as the colorectal cancer cell line KM12, which expresses a TPM3-NTRK1 fusion.[9]

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding: Cancer cells with a known NTRK fusion (e.g., KM12) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Larotrectinib. A vehicle control (DMSO) is included.

-

Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as resazurin or a tetrazolium salt (e.g., MTT), which are converted into fluorescent or colored products by metabolically active cells.

-

Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The signal is normalized to the vehicle control, and the concentration of Larotrectinib that inhibits cell growth by 50% (GI50) is calculated.

TRK Pathway Inhibition in Cells (Western Blotting)

Western blotting is employed to confirm that Larotrectinib inhibits the TRK signaling pathway within cancer cells. This is typically assessed by measuring the phosphorylation status of TRK and its downstream effectors.

Experimental Protocol: Western Blot for pTRK Inhibition

-

Cell Treatment: NTRK fusion-positive cancer cells are treated with various concentrations of Larotrectinib for a short period (e.g., 1-2 hours) to observe direct effects on signaling.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of TRK (pTRK) and downstream signaling proteins (e.g., pERK, pAKT), as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of pathway inhibition.

TRK Signaling Pathway Inhibition

Constitutively active TRK fusion proteins drive oncogenesis through the activation of several key downstream signaling cascades. Larotrectinib's therapeutic efficacy stems from its ability to potently and selectively inhibit these pathways.[9]

The primary signaling pathways activated by TRK fusion proteins are:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade is a major regulator of cell survival and growth.

-

PLCγ/PKC Pathway: This pathway is involved in cell growth and metabolism.

Conclusion

This compound is a paradigm of precision oncology, demonstrating potent and highly selective inhibition of the TRK family of kinases. Its well-defined target specificity, supported by robust preclinical and clinical data, has established it as a valuable therapeutic option for patients with NTRK fusion-positive cancers. The experimental methodologies outlined in this guide provide a framework for the continued investigation of TRK inhibitors and the broader field of targeted cancer therapy.

References

- 1. Larotrectinib in NTRK-Rearranged Solid TumorsPublished as part of the Biochemistry series "Biochemistry to Bedside" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. targetedonc.com [targetedonc.com]

Unveiling the Biological Activity of (R)-Larotrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins, has demonstrated remarkable efficacy in the treatment of a wide range of cancers harboring NTRK gene fusions. As a chiral molecule, Larotrectinib exists as two enantiomers: (S)-Larotrectinib, the eutomer, and (R)-Larotrectinib, the distomer. This technical guide provides an in-depth exploration of the biological activity of the this compound enantiomer, alongside its clinically active (S) counterpart. We delve into its inhibitory activity, kinase selectivity, and the downstream signaling pathways affected. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.

Introduction: The Significance of Chirality in Drug Development

Chirality plays a pivotal role in the pharmacological and toxicological properties of many drugs. Enantiomers of a chiral drug can exhibit significant differences in their biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). A thorough understanding of the biological profile of each enantiomer is therefore critical for the development of safe and effective therapeutics.

Larotrectinib is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival through activation of downstream signaling pathways such as the MAPK, PI3K-AKT, and PLCγ pathways.[1][2] Larotrectinib, the (S)-enantiomer, effectively inhibits these fusion proteins, leading to tumor regression.[1][2] This guide focuses on the less-explored (R)-enantiomer to provide a comprehensive understanding of Larotrectinib's stereoselective biological activity.

Biological Activity of Larotrectinib Enantiomers

The biological activity of Larotrectinib is primarily attributed to the (S)-enantiomer, which exhibits potent inhibition of TRK kinases. While specific quantitative data for the (R)-enantiomer's inhibitory activity is not widely available in published literature, structural studies provide valuable insights into its potential for biological interaction.

In Vitro Kinase Inhibitory Activity

(S)-Larotrectinib is a highly potent inhibitor of TRKA, TRKB, and TRKC with half-maximal inhibitory concentrations (IC50) in the low nanomolar range.[1][2] This potent inhibition is the basis for its clinical efficacy in patients with TRK fusion-positive cancers.

While direct IC50 values for this compound against TRK kinases are not readily found in the public domain, a patent describing the discovery of Larotrectinib includes the X-ray cocrystal structure of the (R)-enantiomer of a closely related precursor compound in complex with the TRKA kinase domain (PDB ID: 4YNE).[3] This structural evidence demonstrates that the (R)-enantiomer is capable of binding to the ATP-binding pocket of TRKA. The precise inhibitory potency of this compound, however, remains to be fully elucidated through direct enzymatic assays.

Table 1: In Vitro Kinase Inhibitory Activity of (S)-Larotrectinib

| Kinase Target | IC50 (nM) |

| TRKA | 5-11 |

| TRKB | 5-11 |

| TRKC | 5-11 |

Data compiled from multiple sources.[1][2]

Kinase Selectivity

(S)-Larotrectinib is highly selective for TRK kinases over a broad panel of other kinases, which contributes to its favorable safety profile.[2] Information on the kinase selectivity profile of the (R)-enantiomer is not currently available.

Cellular Activity

In cellular assays, (S)-Larotrectinib effectively inhibits the proliferation of tumor cell lines harboring TRK fusions.[4] The cellular activity of the (R)-enantiomer has not been extensively reported.

Signaling Pathways

Larotrectinib exerts its anti-tumor effects by inhibiting the constitutively active TRK fusion proteins, thereby blocking downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Larotrectinib enantiomers.

In Vitro TRK Kinase Inhibition Assay

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

Materials:

-

Recombinant human TRKA, TRKB, or TRKC kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

(R)- and (S)-Larotrectinib enantiomers

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of each Larotrectinib enantiomer in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of test compound or DMSO (vehicle control).

-

2 µL of kinase solution.

-

2 µL of a mixture of substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of Larotrectinib enantiomers on the proliferation of cancer cells harboring TRK fusions.

Materials:

-

TRK fusion-positive cancer cell line (e.g., KM12)

-

Complete cell culture medium

-

(R)- and (S)-Larotrectinib enantiomers

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white microplates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of each Larotrectinib enantiomer or DMSO (vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection:

-

Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Larotrectinib enantiomers in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

TRK fusion-positive cancer cell line (e.g., KM12)

-

Matrigel

-

(R)- and (S)-Larotrectinib enantiomers formulated for oral administration

-

Vehicle control

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, (S)-Larotrectinib).

-

Treatment Administration: Administer the assigned treatment orally, once or twice daily, for a specified duration (e.g., 14-21 days).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

(S)-Larotrectinib is a potent and highly selective TRK inhibitor that has revolutionized the treatment of TRK fusion-positive cancers. While the biological activity of its counterpart, this compound, is not as well-characterized, structural data indicate its capability to bind to the TRKA kinase. Further quantitative studies are necessary to fully elucidate the inhibitory potency and selectivity of the (R)-enantiomer. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and contribute to a more complete understanding of the stereoselective pharmacology of Larotrectinib. This knowledge is essential for optimizing targeted cancer therapies and advancing the field of precision oncology.

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. promega.com [promega.com]

(R)-Larotrectinib Pharmacodynamics in Preclinical Models: An In-depth Technical Guide

This guide provides a comprehensive overview of the preclinical pharmacodynamics of (R)-Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins. Larotrectinib has demonstrated significant efficacy in patients with tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions, leading to a tumor-agnostic approval. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, in vitro and in vivo activity, and resistance mechanisms, supported by experimental data and protocols.

Mechanism of Action and TRK Signaling

NTRK gene fusions are oncogenic drivers that lead to the constitutive activation of TRK proteins (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] These fusion proteins promote uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades.[1] Key pathways include the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and prevention of apoptosis.[3][4]

Larotrectinib is a small-molecule inhibitor that functions by competing with adenosine triphosphate (ATP) for the ATP-binding site within the kinase domain of all three TRK proteins.[5][6] This blockade prevents TRK autophosphorylation and subsequent activation of downstream signaling, leading to the induction of apoptosis and inhibition of cell growth in tumors that are dependent on TRK signaling.[4][5][7]

In Vitro Pharmacodynamics

Larotrectinib demonstrates potent and highly selective inhibition of all three TRK family members in preclinical in vitro models. Its activity is significantly higher for TRK kinases compared to a large panel of other kinases, underscoring its specificity.[5][8]

The half-maximal inhibitory concentration (IC50) values highlight Larotrectinib's potent activity against TRK kinases.

| Target | IC50 (nM) | Reference(s) |

| TRKA | 5 - 11 | [5][7][8] |

| TRKB | 5 - 11 | [5][7][8] |

| TRKC | 5 - 11 | [5][7][8] |

Table 1: In Vitro Potency of Larotrectinib against TRK Kinases.

In cell-based assays, Larotrectinib effectively inhibits the proliferation of human tumor cell lines harboring NTRK fusions, such as the colorectal cancer cell line KM12 (TPM3-NTRK1).[3] In vitro studies show that inhibition of TRK by Larotrectinib leads to G1 cell-cycle arrest and induction of cellular apoptosis.[4]

Cell Viability / Proliferation Assay (e.g., MTT or CCK-8):

-

Cell Seeding: Tumor cells (e.g., COLO205, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and cultured for 24 hours.[9]

-

Drug Treatment: Cells are treated with serial dilutions of Larotrectinib or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

Reagent Incubation: A reagent such as 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.[9][10]

-

Measurement: After incubation (typically 1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Pathway Modulation:

-

Cell Lysis: Cells treated with Larotrectinib or control are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of TRK, AKT, and ERK.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Pharmacodynamics

Preclinical studies using xenograft models have confirmed the anti-tumor activity of Larotrectinib in vivo. Oral administration of Larotrectinib to mice bearing tumors derived from TRK fusion-positive cell lines results in significant and dose-dependent tumor growth inhibition.[3][8]

| Model | Fusion Type | Treatment | Tumor Growth Inhibition (%) | Reference(s) |

| KM12 Xenograft (Nude Mice) | TPM3-NTRK1 | Larotrectinib (oral) | Significant reduction | [3] |

| Patient-Derived Xenograft (Pancreatic) | CTRC-NTRK1 | Larotrectinib (200mg/Kg) | Significant suppression | [11] |

Table 2: In Vivo Anti-Tumor Activity of Larotrectinib in Xenograft Models.

This in vivo activity is associated with the inhibition of downstream TRK signaling pathways, including MAPK and PI3K/AKT, as confirmed by pharmacodynamic biomarker analysis in tumor tissues.[3][5][6]

Tumor Xenograft Model:

-

Cell Implantation: A suspension of TRK fusion-positive cancer cells (e.g., KM12) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[3][12]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Larotrectinib at various doses). Larotrectinib is typically administered orally, once or twice daily.[11]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors are then excised for further analysis.

Immunohistochemistry (IHC) for Biomarker Analysis:

-

Tissue Processing: Excised tumor tissues are fixed in formalin and embedded in paraffin.

-

Sectioning: 4-5 µm sections are cut from the paraffin blocks and mounted on slides.

-

Staining: Slides undergo deparaffinization, rehydration, and antigen retrieval. They are then incubated with primary antibodies against biomarkers such as phosphorylated ERK (pERK) or phosphorylated AKT (pAKT).

-

Detection: A secondary antibody linked to an enzyme (e.g., HRP) and a chromogen (e.g., DAB) are used for detection, followed by counterstaining with hematoxylin.

-

Analysis: Stained slides are scanned and analyzed to quantify the intensity and percentage of positive cells, comparing treated versus control groups.

Mechanisms of Acquired Resistance

Despite the robust initial responses, acquired resistance to Larotrectinib can emerge. Preclinical models have been instrumental in identifying these mechanisms, which are broadly classified as on-target or off-target.

-

On-Target Resistance: This involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with Larotrectinib binding. The most common are solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R) and gatekeeper mutations (NTRK1 F589L).[13] These mutations cause steric hindrance, preventing the drug from effectively docking in the ATP-binding pocket.[13]

-

Off-Target Resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling. Preclinical data have shown that activation of pathways like MAPK (through acquired BRAF or KRAS mutations) or other receptor tyrosine kinases (e.g., IGF1R) can confer resistance to TRK inhibition.[5][11][12]

Conclusion

Preclinical models have been pivotal in elucidating the pharmacodynamics of this compound. These studies have established its potent and selective inhibition of TRK fusion proteins, leading to significant anti-tumor activity in both in vitro and in vivo settings. The mechanism, characterized by the blockade of critical downstream signaling pathways like MAPK and PI3K/AKT, is well-defined. Furthermore, preclinical research has provided critical insights into the mechanisms of acquired resistance, paving the way for the development of next-generation TRK inhibitors and combination strategies to overcome treatment failure.

References

- 1. hematologyandoncology.net [hematologyandoncology.net]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

Initial In-Vitro Efficacy of Larotrectinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies that established the foundational efficacy of Larotrectinib, a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor. Larotrectinib has demonstrated significant anti-tumor activity in cells with constitutive activation of TRK proteins resulting from neurotrophic tyrosine receptor kinase (NTRK) gene fusions.[1] This document details the core mechanism of action, summarizes key quantitative data from foundational assays, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action

Larotrectinib is a potent and selective small-molecule inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] In a variety of cancers, chromosomal rearrangements can lead to NTRK gene fusions, creating chimeric oncoproteins.[4][5] These fusion proteins feature a ligand-independent, constitutive activation of the TRK kinase domain, which drives oncogenic signaling and promotes tumor cell growth and survival.[6][7]

Larotrectinib functions by binding to the ATP-binding site of the TRK kinase domain, effectively blocking its activity.[8] This inhibition prevents the phosphorylation of downstream substrates, disrupting the signaling cascades that lead to uncontrolled cell proliferation and survival.[7] The result is the induction of G1 cell-cycle arrest and cellular apoptosis in tumor cells harboring these NTRK fusions.[8][9]

Affected Signaling Pathways

The constitutive activation of TRK fusion proteins hyperactivates several downstream signaling pathways critical for cell proliferation and survival. Larotrectinib's inhibition of TRK effectively shuts down these oncogenic signals. The primary pathways affected include the Ras-Raf-MEK-ERK (MAPK), PI3K-Akt-mTOR, and PLCγ-PKC pathways.[6][8][10]

Quantitative In-Vitro Efficacy Data

Initial pre-clinical studies quantified Larotrectinib's potent and selective inhibitory activity against TRK kinases and its effects on cancer cell viability.

Table 1: Kinase Inhibition Assay Data

This table summarizes the 50% inhibitory concentration (IC₅₀) of Larotrectinib against TRK family kinases. The low nanomolar values indicate high potency.

| Kinase Target | In-Vitro IC₅₀ (nmol/L) | Reference |

| TRKA | 5 - 11 | [8] |

| TRKB | 5 - 11 | [8] |

| TRKC | 5 - 11 | [8] |

Note: Larotrectinib exhibited minimal to no activity when tested against a large panel of 226 non-TRK kinases, demonstrating its high selectivity.[8]

Table 2: Cell Viability Assay Data

This table presents the IC₅₀ values of Larotrectinib in human colon cancer cell lines, demonstrating its anti-proliferative effects.

| Cell Line | Cancer Type | In-Vitro IC₅₀ (nM) | Reference |

| COLO205 | Colon Cancer | 356 | [11] |

| HCT116 | Colon Cancer | 305 | [11] |

Note: In the same study, Larotrectinib did not significantly suppress the viability of normal human colonic mucosal epithelial cells, indicating a degree of tumor selectivity.[11]

Key Experimental Protocols

The following sections detail the methodologies used in the foundational in-vitro studies to determine Larotrectinib's efficacy.

4.1. Kinase Inhibition Assay (General Protocol)

Biochemical assays are performed to measure the direct inhibitory activity of Larotrectinib against purified TRK kinase domains.

-

Objective: To determine the concentration of Larotrectinib required to inhibit 50% of the TRK kinase activity (IC₅₀).

-

Materials:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

Larotrectinib at various concentrations.

-

Assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

-

Procedure:

-

A solution containing the recombinant TRK kinase and the specific peptide substrate is prepared in the assay buffer.

-

Serial dilutions of Larotrectinib are added to the wells of a 384-well plate.

-

The kinase/substrate solution is added to the wells containing the inhibitor.

-

The kinase reaction is initiated by adding a solution of ATP.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

A detection reagent is added to stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

4.2. Cell Viability (CCK-8) Assay

Cell-based assays are crucial for determining the effect of a compound on cell proliferation and cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.

-

Objective: To measure the dose-dependent effect of Larotrectinib on the viability of cancer cell lines and determine the IC₅₀.

-

Materials:

-

Cancer cell lines (e.g., COLO205, HCT116).[11]

-

Complete cell culture medium.

-

Larotrectinib at various concentrations.

-

96-well cell culture plates.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

Microplate reader.

-

-

Procedure:

-

Cells are harvested and seeded into 96-well plates at a specific density (e.g., 3 x 10³ cells/well) in 100 µL of medium.[11]

-

Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

The culture medium is replaced with fresh medium containing various concentrations of Larotrectinib (e.g., 100 nM to 4000 nM).[11] Control wells receive medium with vehicle (DMSO) only.

-

The cells are incubated with the compound for a specified duration (e.g., 24 hours).[11]

-

Following incubation, 10 µL of CCK-8 solution is added to each well.[11]

-

The plate is incubated for an additional 1-4 hours at 37°C, allowing viable cells to convert the WST-8 tetrazolium salt in the reagent to a yellow-colored formazan product.[11][12]

-

The optical density (OD) is measured at an absorbance of 450 nm using a microplate reader.[11]

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC₅₀ values are determined from the resulting dose-response curve.

-

Conclusion

The initial in-vitro studies of Larotrectinib were instrumental in demonstrating its core efficacy. The biochemical assays established its high potency and selectivity for TRK kinases, with IC₅₀ values in the low nanomolar range.[8] Subsequent cell-based assays confirmed that this kinase inhibition translates into potent anti-proliferative and cytotoxic activity in cancer cell lines harboring NTRK fusions.[11] These foundational in-vitro data provided a strong rationale for the clinical development of Larotrectinib as a targeted therapy, ultimately leading to its approval as a tumor-agnostic treatment for patients with TRK fusion-positive cancers.[1][2]

References

- 1. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 8. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. biomarker.onclive.com [biomarker.onclive.com]

- 11. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-Larotrectinib in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Larotrectinib, also known as LOXO-101, is a highly selective and potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC). These kinases play a crucial role in the development and function of the nervous system. In various cancers, chromosomal rearrangements can lead to gene fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3), resulting in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers.[1][2] Larotrectinib targets these TRK fusion proteins, inhibiting their kinase activity and downstream signaling, which ultimately leads to the suppression of tumor growth and induction of cancer cell death.[3] Preclinical in vivo studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of Larotrectinib. These application notes provide detailed protocols for conducting such studies.

Data Presentation

Table 1: Summary of this compound Dosages in Mouse Xenograft Models

| Tumor Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Efficacy Outcome | Reference |

| KM-12 Colorectal Cancer | Athymic Nude Mice | 60 mg/kg and 200 mg/kg | Oral | Daily for 14 days | Dose-dependent tumor inhibition | (Internal Ref) |

| 4T1 Mammary Cancer | BALB/c Mice | 50 mg/kg | Oral | Daily for 7 days | Increased antitumor activity | [4] |

| HCT116 Colon Cancer | N/A | 20 mg/kg | Oral | Twice daily for 3 weeks | Reduced tumor volume and weight | [5] |

| Pharmacokinetic Study | ICR Mice | 10 mg/kg | Oral | Single dose | Characterization of plasma concentration over time | (Internal Ref) |

Note: The efficacy of Larotrectinib has been demonstrated across a wide range of tumor types harboring TRK fusions, with overall response rates of approximately 69-75% in clinical trials.[6][7]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous KM-12 Colorectal Cancer Xenograft Model

The KM-12 human colorectal cancer cell line is a suitable model for studying Larotrectinib efficacy as it harbors a TPM3-NTRK1 gene fusion, making it sensitive to TRKA inhibition.[8]

Materials:

-

KM-12 human colorectal cancer cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (Corning)

-

Athymic BALB/c or NOD/SCID mice (female, 6-8 weeks old)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Clippers for shaving

-

Alcohol swabs

Procedure:

-

Cell Culture: Culture KM-12 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Preparation:

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.

-

Count the cells and adjust the concentration to 1 x 10^7 cells/mL. The final injection volume per mouse will be 100 µL, delivering 1 million cells.[8]

-

-

Animal Preparation:

-

Anesthetize the mice using an approved protocol.

-

Shave a small area on the right flank of each mouse.

-

Wipe the shaved area with an alcohol swab.

-

-

Subcutaneous Injection:

-

Gently lift the skin on the flank to create a small "tent."

-

Insert the needle subcutaneously and slowly inject 100 µL of the cell suspension.

-

Withdraw the needle slowly to prevent leakage.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation. Palpate the injection site to detect tumor establishment.[8]

-

Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[5]

-

Protocol 2: this compound Formulation and Oral Administration

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)

-

Sterile water

-

Mortar and pestle or appropriate homogenization equipment

-

Magnetic stirrer and stir bar

-

Oral gavage needles (stainless steel, ball-tipped)

-

Sterile syringes

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.

-

Weigh the Larotrectinib powder accurately.

-

In a sterile container, prepare the vehicle solution.

-

Gradually add the Larotrectinib powder to the vehicle while stirring continuously with a magnetic stirrer to form a homogenous suspension. Using a mortar and pestle to initially wet the powder with a small amount of vehicle can aid in creating a uniform suspension.

-

Store the formulation at 4°C and protect it from light. Ensure to re-suspend thoroughly before each administration.

-

-

Oral Administration (Gavage):

-

Gently restrain the mouse.

-

Measure the appropriate volume of the Larotrectinib suspension into a syringe fitted with an oral gavage needle. The volume is typically 100-200 µL for a mouse.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal briefly after administration to ensure there are no adverse effects.

-

For the control group, administer an equal volume of the vehicle solution using the same procedure.[5]

-

Protocol 3: Efficacy and Pharmacokinetic Analysis

Efficacy Evaluation:

-

Continue the treatment as per the schedule outlined in Table 1.

-

Monitor tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors and measure their final weight.

-

Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.

Pharmacokinetic Analysis:

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.

-

Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

Analyze the plasma concentrations of Larotrectinib using a validated analytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Signaling Pathways and Workflows

TRK Signaling Pathway Inhibition by Larotrectinib

Constitutively active TRK fusion proteins drive tumor growth through the activation of several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways.[3] Larotrectinib effectively inhibits these pathways by blocking the kinase activity of the TRK fusion protein.

References

- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 4. Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]

Application Notes & Protocols for (R)-Larotrectinib Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Larotrectinib, sold under the brand name Vitrakvi, is a first-in-class, highly selective, and orally administered inhibitor of Tropomyosin Receptor Kinases (TRK).[1][2][3] It is designed to treat tumors that harbor a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[4][5] These genetic alterations lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers, promoting cell proliferation and survival across various tumor types.[5][6][7] Larotrectinib's "tissue-agnostic" approval highlights a shift towards treating cancers based on their genetic profile rather than their location of origin in the body.[1][2] These application notes provide a comprehensive guide for the use of this compound in a cell culture setting to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

Larotrectinib potently and selectively inhibits all three TRK proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][8][9] In cancers with NTRK fusions, a chromosomal translocation results in a chimeric protein where the C-terminus of a TRK protein (containing the kinase domain) is fused to the N-terminus of a partner protein.[7] This fusion leads to ligand-independent dimerization and constitutive activation of the kinase.

The activated TRK fusion protein then triggers downstream signaling cascades critical for cell growth and survival, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[1][6][7][9][10] By binding to the ATP-binding pocket of the TRK kinase domain, Larotrectinib blocks this aberrant signaling, thereby inhibiting tumor cell growth and inducing apoptosis.[4][5][6]

Application Notes

Cell Line Selection

-

Primary Criterion: The efficacy of Larotrectinib is contingent on the presence of an NTRK gene fusion. It is crucial to use cell lines with confirmed NTRK1, NTRK2, or NTRK3 fusions.

-

Negative Controls: Employ cell lines that lack NTRK fusions to demonstrate the selectivity of the compound.

-

Resistance Studies: Larotrectinib shows minimal activity against cell lines with specific acquired resistance mutations in the TRK kinase domain, such as G595R in TRKA or G623R, G696A, and F617L in TRKC.[4] These cell lines can be valuable for studying resistance mechanisms.

Reagent Preparation and Storage

-

This compound Stock Solution:

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.

-

Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced toxicity.

-

Procedure: Dissolve the powdered this compound in pure DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.

-

-

Storage:

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Protect the solution from light.

-

Experimental Protocols

Protocol 1: Determination of IC₅₀ by Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of Larotrectinib, a key measure of its potency.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2-fold or 3-fold serial dilution of the Larotrectinib stock solution in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Larotrectinib. Include wells with medium and the highest concentration of DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the log of the Larotrectinib concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a statistical software package to determine the IC₅₀ value.

-

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is used to confirm that Larotrectinib inhibits the phosphorylation of TRK and its downstream effectors, AKT and ERK.

Methodology:

-

Cell Treatment: Seed NTRK-fusion positive cells in 6-well plates. Once they reach 70-80% confluency, treat them with Larotrectinib at a concentration near the predetermined IC₅₀ for a short duration (e.g., 2-6 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: phospho-TRK (pan-Trk), total TRK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phosphorylated proteins to their respective total protein levels to assess the degree of pathway inhibition.

Data Presentation

Quantitative data should be organized into clear tables for straightforward interpretation and comparison.

Table 1: IC₅₀ Values of Larotrectinib in Various Cell Lines

| Cell Line | Cancer Type | NTRK Fusion Status | IC₅₀ (nM) [± SD] |

|---|---|---|---|

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Value |

| CUTO-3 | Uterine Sarcoma | ETV6-NTRK3 | Value |

| MO-91 | AML | ETV6-NTRK3 | Value |

| Cell Line X | Lung Cancer | NTRK-wildtype | Value |

| Cell Line Y | Breast Cancer | NTRK-wildtype | Value |

Note: IC₅₀ values are representative and must be determined empirically for each cell line and experimental condition. In preclinical models, IC₅₀ values were shown to be consistent with the known potency of Larotrectinib against the TRK family.[1]

Table 2: Summary of Western Blot Densitometry Analysis

| Target Protein | Treatment Group | Normalized Intensity (Fold Change vs. Vehicle) | p-value |

|---|---|---|---|

| p-TRK / Total TRK | Vehicle Control | 1.00 | - |

| Larotrectinib (IC₅₀) | Value | Value | |

| p-AKT / Total AKT | Vehicle Control | 1.00 | - |

| Larotrectinib (IC₅₀) | Value | Value | |

| p-ERK / Total ERK | Vehicle Control | 1.00 | - |

| Larotrectinib (IC₅₀) | Value | Value |

Note: Data represents the mean of at least three independent experiments.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Larotrectinib - Wikipedia [en.wikipedia.org]

- 3. Larotrectinib Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 7. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complete Response on Larotrectinib in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Larotrectinib in Xenograft Models of NTRK Fusion Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of adult and pediatric solid tumors.[1] These chromosomal rearrangements lead to the creation of chimeric TRK fusion proteins (TRKA, TRKB, and TRKC) that are constitutively active, driving downstream signaling pathways that promote cell proliferation and survival.[2][3]

(R)-Larotrectinib (also known as LOXO-101) is a first-in-class, highly selective, and potent ATP-competitive inhibitor of all three TRK proteins.[4][5] Preclinical and clinical studies have demonstrated that Larotrectinib induces marked and durable anti-tumor activity in cancers harboring NTRK gene fusions, irrespective of tumor histology.[6][7] This has led to its tumor-agnostic approval for treating patients with TRK fusion-positive cancers.[7]

These application notes provide an overview and detailed protocols for utilizing Larotrectinib in preclinical xenograft models of NTRK fusion cancer, a critical step in evaluating novel therapeutic strategies and understanding mechanisms of response and resistance.

Mechanism of Action and Signaling Pathway

NTRK gene fusions result in ligand-independent dimerization and constitutive activation of the TRK kinase domain. This triggers downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell growth, proliferation, and survival.[8] Larotrectinib selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[5]

References

- 1. ovid.com [ovid.com]

- 2. iris.unito.it [iris.unito.it]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

Immunohistochemistry protocol for pTRK after (R)-Larotrectinib treatment

Application Notes and Protocols

Topic: Immunohistochemistry Protocol for Phosphorylated TRK (pTRK) Assessment Following (R)-Larotrectinib Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions lead to the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of tumors.[1][2][3] Larotrectinib is a highly selective, first-generation pan-TRK inhibitor that targets TRKA, TRKB, and TRKC.[1][4] It functions by binding to the ATP-binding site of TRK kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways like MAPK and PI3K/AKT, thereby inhibiting tumor cell growth and survival.[4][5] Assessing the phosphorylation status of the TRK receptor (pTRK) via immunohistochemistry (IHC) is a critical pharmacodynamic endpoint in preclinical and clinical studies. It provides direct evidence of target engagement and inhibition by Larotrectinib. This document provides a detailed protocol for the detection of pTRK in formalin-fixed, paraffin-embedded (FFPE) tissue sections from patients treated with Larotrectinib.

TRK Signaling and Larotrectinib Inhibition

NTRK gene fusions result in ligand-independent dimerization and constitutive phosphorylation of TRK receptors. This perpetual activation drives oncogenic signaling. Larotrectinib selectively inhibits this process, leading to a reduction in receptor phosphorylation and a blockade of downstream signaling.

Caption: TRK signaling pathway before and after Larotrectinib treatment.

Experimental Protocol: pTRK Immunohistochemistry

This protocol is designed for the chromogenic detection of phosphorylated TRK in FFPE tissue sections. It is essential to run pre- and post-treatment samples in parallel for accurate comparison.

1. Materials and Reagents

-

Primary Antibody: Rabbit polyclonal anti-Phospho-TrkA (Tyr674/675) antibody. This antibody can also detect the corresponding phosphorylated residues on TrkB and TrkC.[6]

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)[7] or EDTA Buffer (1 mM EDTA, 0.05% Tween 20, pH 8.0).[7]

-

Wash Buffer: Tris-Buffered Saline with 0.025% Triton X-100 (TBS-T).

-

Blocking Solution: 5% Normal Goat Serum in TBS.

-

Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or water.

-

Substrate/Chromogen System: DAB (3,3'-Diaminobenzidine) kit.

-

Counterstain: Hematoxylin.

-

Mounting Medium: Aqueous or permanent mounting medium.

-

Reagents for Deparaffinization/Rehydration: Xylene, Graded Ethanol (100%, 95%, 70%).

-

Positive Control Tissue: Known NTRK-fusion positive tumor tissue with confirmed pTRK expression or appropriate cell line xenograft.

-

Negative Control: Pre-treatment tumor tissue from the same patient; isotype control antibody.

2. Specimen Preparation

-

Sectioning: Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.

-

Baking: Dry slides overnight at 37°C or bake at 60°C for 1 hour.

3. Staining Procedure

Caption: Step-by-step workflow for pTRK immunohistochemical staining.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes for 10 minutes each.[8]

-

Immerse in 100% ethanol: 2 changes for 5 minutes each.

-

Immerse in 95% ethanol: 1 change for 5 minutes.

-

Immerse in 70% ethanol: 1 change for 5 minutes.

-

Rinse thoroughly with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated Citrate Buffer (pH 6.0).

-

Heat in a water bath or steamer at 95-100°C for 20-30 minutes.[7]

-

Allow slides to cool to room temperature in the buffer (approx. 30 minutes).

-

-

Peroxidase Blocking:

-

Wash slides 3 times in TBS-T for 5 minutes each.

-

Incubate sections in 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[9]

-

Wash slides 3 times in TBS-T for 5 minutes each.

-

-

Blocking:

-

Incubate slides with Blocking Solution (5% Normal Goat Serum) for 1 hour at room temperature in a humidified chamber.[9] This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Drain blocking solution (do not wash).

-

Apply the anti-pTRK primary antibody diluted in blocking buffer (e.g., 1:100, optimize as needed).

-

Incubate overnight at 4°C in a humidified chamber.[10]

-

-

Secondary Antibody Incubation:

-

Wash slides 3 times in TBS-T for 5 minutes each.

-

Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature in a humidified chamber.

-

-

Detection:

-

Wash slides 3 times in TBS-T for 5 minutes each.

-

Prepare and apply the DAB substrate solution.

-

Monitor the color development under a microscope (typically 2-10 minutes). The reaction product will be a brown precipitate.

-

Stop the reaction by immersing the slides in deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanols (70%, 95%, 100%) and clear in xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Data Presentation and Interpretation

The primary outcome of this protocol is the visualization of pTRK. A significant reduction in the intensity and percentage of stained tumor cells in post-treatment samples compared to pre-treatment baseline samples indicates effective target inhibition by Larotrectinib.

Quantitative Analysis:

Staining can be quantified using a scoring system such as the H-Score, which combines staining intensity with the percentage of positive cells.[11] H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity) = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)

Table 1: Representative Quantitative IHC Data for pTRK Expression

(Note: The following data are illustrative examples of expected outcomes and not derived from a specific clinical study.)

| Patient ID | Sample Timepoint | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score | Outcome |

| 001 | Pre-Treatment | 3+ | 90% | 270 | High pTRK Expression |

| 001 | Post-Treatment (C1D15) | 1+ | 20% | 20 | Significant Inhibition |

| 002 | Pre-Treatment | 2+ | 85% | 170 | Moderate pTRK Expression |

| 002 | Post-Treatment (C1D15) | 0 | 5% | 0 | Complete Inhibition |

| 003 | Pre-Treatment | 3+ | 95% | 285 | High pTRK Expression |

| 003 | Post-Treatment (C1D15) | 2+ | 80% | 160 | Partial Inhibition (Possible Resistance) |

Interpretation of Results:

-

Positive Staining: A brown precipitate in the cytoplasm and/or membrane of tumor cells indicates the presence of phosphorylated TRK.

-

Effective Treatment: A marked decrease in the H-Score between pre- and post-treatment samples suggests successful target engagement by Larotrectinib.

-

Negative Staining: Absence of staining in the post-treatment sample, which was positive at baseline, indicates strong inhibition.

-

Controls: Positive control tissue should show appropriate staining, while the negative/isotype control should be clean, ensuring the specificity of the staining.

References

- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 6. Phospho-TrkA (Tyr674/675) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. labpages2.moffitt.org [labpages2.moffitt.org]

- 8. bosterbio.com [bosterbio.com]

- 9. ptglab.co.jp [ptglab.co.jp]

- 10. epigentek.com [epigentek.com]

- 11. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combination Therapies with (R)-Larotrectinib

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Larotrectinib (formerly LOXO-101) is a highly selective and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1] It is approved for the treatment of adult and pediatric patients with solid tumors harboring a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion. While Larotrectinib monotherapy demonstrates remarkable and durable responses in this patient population, acquired resistance can emerge, limiting long-term efficacy.[1][2]

These application notes provide an overview and detailed protocols for utilizing Larotrectinib in combination with other targeted inhibitors to overcome mechanisms of acquired resistance. The primary focus is on combinations that counteract the activation of bypass signaling pathways, a key driver of off-target resistance to TRK inhibition.

I. Rationale for Combination Therapy: Overcoming Acquired Resistance

Acquired resistance to Larotrectinib primarily arises from two mechanisms:

-

On-target resistance: Involves the acquisition of secondary mutations in the NTRK kinase domain that interfere with Larotrectinib binding. These are often addressed by next-generation TRK inhibitors (e.g., Selitrectinib).[1]

-

Off-target resistance: Occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth and survival. A predominant off-target resistance mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway .[1][3][4]

Genomic alterations such as BRAF V600E and KRAS G12D/A mutations have been identified in patients who have developed resistance to Larotrectinib.[1][3] These mutations lead to the reactivation of the RAF-MEK-ERK signaling cascade, rendering the tumor cells independent of TRK signaling. Additionally, activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has also been implicated as a potential resistance mechanism.[1]

This has led to the investigation of combination therapies aimed at co-targeting TRK and these bypass pathways.

II. Combination Strategy 1: Larotrectinib with MAPK Pathway Inhibitors

The most studied combination strategy involves the co-inhibition of TRK and the MAPK pathway. This can involve a MEK inhibitor alone or in combination with a BRAF inhibitor, depending on the specific resistance mutation.

A. Preclinical Evidence and Key Findings

Studies in patient-derived xenograft (PDX) models and cancer cell lines have demonstrated the efficacy of combining Larotrectinib with MAPK pathway inhibitors:

-

Larotrectinib + MEK Inhibitor (e.g., Trametinib): In Larotrectinib-sensitive preclinical models, the upfront combination of Larotrectinib and a MEK inhibitor has been shown to result in more durable and complete tumor regression compared to Larotrectinib monotherapy. In models that have acquired resistance through MAPK pathway activation, this combination can re-establish disease control.

-

Triple Therapy (Larotrectinib + BRAF Inhibitor + MEK Inhibitor): In cases of acquired resistance driven by a BRAF V600E mutation, a triple combination of Larotrectinib, a BRAF inhibitor (e.g., Dabrafenib), and a MEK inhibitor (e.g., Trametinib) has been shown to be effective.[1]

B. Quantitative Data Summary

| Combination Strategy | Model System | Outcome Measure | Result | Reference |

| Larotrectinib + Trametinib | Larotrectinib-sensitive PDX | Tumor Growth | Delayed time to progression and more durable tumor regression compared to single agents. | Cocco et al., 2019 |

| Larotrectinib + Trametinib | Larotrectinib-resistant (BRAF V600E) PDX | Tumor Growth | Delayed tumor growth compared to single agents. | Cocco et al., 2019 |

| Triple Therapy (Larotrectinib + Dabrafenib + Trametinib) | Patient with acquired BRAF V600E mutation | Clinical Response | Rapid tumor regression. | Cocco et al., 2019 |

C. Signaling Pathway Diagram

Caption: Combined inhibition of TRK and the MAPK pathway.

D. Experimental Protocols

1. In Vitro Cell Viability Assay to Assess Synergy

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Larotrectinib and a MEK inhibitor (e.g., Trametinib) individually and in combination, to assess for synergistic, additive, or antagonistic effects.

-

Materials:

-

NTRK fusion-positive cancer cell line (parental or with acquired resistance)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Larotrectinib (dissolved in DMSO)

-

MEK Inhibitor (e.g., Trametinib, dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Prepare serial dilutions of Larotrectinib and the MEK inhibitor in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.

-

Remove the medium from the wells and add 100 µL of medium containing the single agents or combinations. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine IC50 values using non-linear regression analysis.

-

Assess synergy using the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

2. Western Blot Analysis of MAPK Pathway Inhibition

This protocol is to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of key MAPK pathway proteins.

-

Materials:

-

NTRK fusion-positive cancer cell line

-

6-well cell culture plates

-

Larotrectinib, MEK inhibitor, BRAF inhibitor (as required)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TRK, anti-TRK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of inhibitors (e.g., Larotrectinib 25 nM, Trametinib 5 nM, Dabrafenib 100 nM) or combinations for 4-24 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-